Lipophilicity Modulation: Quantified LogP Differential Between Methanol, Carboxylic Acid, and Methyl Ester Analogs
The (4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol exhibits a computed LogP of 0.95, positioning it at an intermediate lipophilicity between the more polar unsubstituted pyrazolo[1,5-a]pyridin-3-ylmethanol (LogP ~0.83) and the significantly more lipophilic 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (LogP 1.81) or its methyl ester (LogP 2.12) . The addition of the 4-methyl group to the methanol scaffold increases LogP by approximately 0.12 units relative to the unsubstituted parent, while the carboxylic acid analog is ~0.86 LogP units more lipophilic than the methanol. The methyl ester is ~1.17 LogP units above the methanol . For medicinal chemistry campaigns where maintaining LogP below 1 is critical for aqueous solubility and avoiding CYP450 promiscuity, the methanol analog is the only member of this series that meets that threshold.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.95 |
| Comparator Or Baseline | Carboxylic acid (CAS 143803-93-4): LogP = 1.81; Methyl ester (CAS 127717-19-5): LogP = 2.12; Unsubstituted parent (CAS 117782-76-0): LogP ~0.83 |
| Quantified Difference | ΔLogP = −0.86 vs. carboxylic acid; ΔLogP = −1.17 vs. methyl ester; ΔLogP = +0.12 vs. unsubstituted parent |
| Conditions | Computed LogP values from ChemSrc database; consistent methodology across all comparators |
Why This Matters
For procurement decisions in early-stage drug discovery, the methanol analog is the only 3-substituted derivative in this series with LogP < 1, making it the default choice when lead-likeness guidelines (e.g., LogP ≤ 3 for oral drugs; sub-1 for CNS candidates) are prioritized.
